Methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate
Overview
Description
Methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments, and future directions.
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate is involved in various synthesis processes. For example, it is used in the synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic acid, which is an intermediate in the preparation of cardiotonic drugs like Sulmazole and Isomazole (Lomov, 2019).
The compound plays a role in the formation of various nitrogen-containing heterocyclic compounds, as seen in the study of nitroimidazoles. These compounds have been synthesized through reactions involving 2-Benzoyl-1-methyl-5-nitroimidazole, which is structurally related to methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate (Sudarsanam, Nagarajan, & Gokhale, 1982).
Studies on aminolysis reactions involving benzoyl derivatives like methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate have contributed to understanding reaction mechanisms and rate constants in organic chemistry (Um et al., 2005).
Applications in Polymer and Material Science
Methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate has implications in the field of polymer and material science. For instance, it is involved in the synthesis of aromatic polyimides with high refractive indices, as indicated in the study of transparent aromatic polyimides derived from thiophenyl-substituted benzidines (Tapaswi et al., 2015).
The compound is also used in the synthesis of novel heterocyclic azlactone derivatives and imidazolinone derivatives, which have been studied for their antimicrobial activity (Mistry & Desai, 2005).
Biochemical and Analytical Applications
In biochemistry, derivatives of methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate have been used to study tissue sulfhydryl groups. An aromatic disulfide derivative of this compound has been synthesized for the determination of sulfhydryl groups in biological materials (Ellman, 1959).
The compound finds use in analytical chemistry, particularly in high-pressure liquid chromatography for the analysis of benzoylated derivatives of carbohydrates (White, Kennedy, & Golding, 1979).
properties
IUPAC Name |
methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6S/c1-22-15(18)13-4-2-3-5-14(13)24-16(19)12-8-6-11(7-9-12)10-23-17(20)21/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIVRBDMTYQVOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC(=O)C2=CC=C(C=C2)CO[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441243 | |
Record name | SE 175 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate | |
CAS RN |
258278-64-7 | |
Record name | SE 175 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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